2,6-Bis((di-tert-butylphosphino)methyl)pyridine

描述

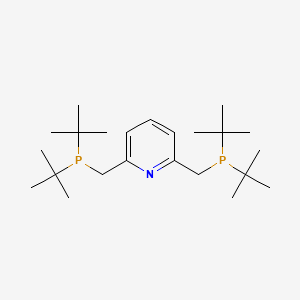

2,6-Bis((di-tert-butylphosphino)methyl)pyridine (abbreviated as tBuPNP) is a tridentate ligand featuring a central pyridine ring with two methyl-linked di-tert-butylphosphine groups at the 2 and 6 positions. Its molecular formula is C₂₃H₄₃NP₂, with a molecular weight of 395.55 g/mol (CAS: 338800-13-8) . The ligand’s steric bulk and strong electron-donating properties make it highly effective in stabilizing transition metal complexes, particularly in catalysis. For example, when incorporated into a ruthenium complex [(tBuPNP)Ru(CO)–HCl], it demonstrates exceptional recyclability in CO₂ hydrogenation to formic acid due to the protective encapsulation within a metal-organic framework (MOF) . The di-tert-butylphosphine substituents enhance both steric protection and electronic donation, critical for preventing metal center decomposition .

属性

IUPAC Name |

ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQAVBPPWNSBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457131 | |

| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338800-13-8 | |

| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-BIS(DI-TERT-BUTYLPHOSPHINOMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with di-tert-butylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and purity .

化学反应分析

Types of Reactions: 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is involved in various coupling reactions, including:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The compound acts as a ligand in these reactions, typically in the presence of palladium or other transition metal catalysts. The reactions are usually carried out under inert conditions to prevent oxidation and degradation of the phosphine ligand .

Major Products: The major products of these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications .

科学研究应用

Scientific Research Applications

2,6-Bis((di-tert-butylphosphino)methyl)pyridine has a broad range of applications:

1. Catalysis:

The compound serves as a ligand in various catalytic reactions, enabling the formation of stable metal complexes. It is particularly effective in:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Suzuki-Miyaura Coupling

- Negishi Coupling

- Sonogashira Coupling

These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

2. Drug Development:

The ligand plays a significant role in synthesizing biologically active molecules. Its application in cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, essential for constructing complex drug structures .

3. Material Science:

In industry, this compound is applied in producing materials for electronics and high-tech applications due to its ability to stabilize metal complexes that are integral to these processes .

Case Studies

Case Study 1: Synthesis of Ruthenium Complexes

Research demonstrated that this compound can form stable ruthenium complexes. These complexes have shown potential in catalyzing reactions relevant to drug synthesis, highlighting their importance in medicinal chemistry .

Case Study 2: Interaction with Amino Acid Transporters

Studies explored how metal complexes containing this ligand interact with L-type amino acid transporters. This interaction is significant for cancer cell metabolism and could lead to novel therapeutic strategies against cancer .

作用机制

The mechanism of action of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic reactions by stabilizing the transition state and lowering the activation energy required for the reaction to proceed. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involve the formation and breaking of metal-ligand bonds .

相似化合物的比较

Comparison with Similar Compounds

Steric and Electronic Modifications in Phosphine-Based Ligands

- 2,6-Bis(diisopropylphosphinomethyl)pyridine This ligand replaces the tert-butyl groups with diisopropylphosphine moieties. The reduced steric bulk of isopropyl groups (compared to tert-butyl) allows for faster substrate access to the metal center but decreases stability under harsh conditions. For instance, its synthesis involves lithiated diisopropylphosphine reacting with 2,6-bis(chloromethyl)pyridine in THF at low temperatures . Such ligands are preferred in reactions requiring moderate steric hindrance, such as hydrogenation of less bulky substrates.

- N,N′-Bis(di-tert-butylphosphino)-2,6-diaminopyridine This compound introduces amino groups at the pyridine ring’s 2 and 6 positions alongside di-tert-butylphosphine substituents. The amino groups increase basicity, enabling dual functionality (e.g., proton shuttling in metal-ligand cooperative catalysis). However, the added nitrogen donors may compete with phosphine sites for metal coordination, altering reaction pathways compared to tBuPNP .

Non-Phosphine Pyridine Derivatives

- 2,6-Di-tert-butylpyridine A structurally related compound lacking phosphine groups (CAS: 585-48-8, molecular weight: 191.31 g/mol) . Its steric bulk is comparable to tBuPNP, but without metal-coordinating phosphines, it serves as a non-nucleophilic base in acid-catalyzed reactions (e.g., Friedel-Crafts alkylation). Its pKa of 3.58 highlights moderate basicity, suitable for scavenging protons without interfering with electrophilic intermediates .

2,6-Bis(benzyloxy)pyridine

This derivative (CAS: 16727-46-1) features benzyloxy groups instead of phosphines. The electron-withdrawing nature of oxygen atoms reduces the pyridine ring’s basicity, making it less effective in stabilizing electron-deficient metal centers. Applications focus on organic synthesis intermediates rather than catalysis .

Catalytic Performance in Metal Complexes

Structural and Property Analysis

Key Research Findings

- Steric Effects : The tert-butyl groups in tBuPNP provide superior steric protection compared to diisopropyl or diphenyl analogs, preventing undesired dimerization or oxidation of metal centers .

- Electronic Tuning: Phosphine-free derivatives like 2,6-di-tert-butylpyridine lack metal-coordinating ability but excel in non-catalytic roles (e.g., proton management) .

- Hybrid Ligands: Incorporating amino groups (e.g., N,N′-bisphosphino-diaminopyridine) introduces secondary coordination sites, enabling multifunctional catalysis but complicating synthesis .

生物活性

Overview

2,6-Bis((di-tert-butylphosphino)methyl)pyridine (often referred to as Buchwald's ligand) is a phosphine ligand characterized by its unique structure, which consists of a pyridine ring substituted with two di-tert-butylphosphino groups. This compound has gained significant attention in the field of organometallic chemistry and catalysis due to its ability to stabilize transition metal complexes. Its molecular formula is , with a molecular weight of 395.54 g/mol .

The biological activity of this compound primarily arises from its role as a ligand in various catalytic reactions. The mechanism involves coordination with transition metals, forming stable complexes that facilitate diverse chemical transformations. These transformations are crucial in synthesizing biologically active compounds and pharmaceuticals.

Key Features

- Stabilization of Metal Complexes : The steric bulk of the di-tert-butyl groups enhances the stability of metal-ligand complexes, making them less prone to side reactions.

- Catalytic Efficiency : The electron-donating ability of the phosphine groups aids in lowering the activation energy required for reactions, thereby increasing reaction rates .

Catalysis in Drug Development

This compound has been instrumental in synthesizing various biologically active molecules. Its application in cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, which is essential for constructing complex drug molecules.

Case Studies

- Synthesis of Ruthenium Complexes : Research has demonstrated that this ligand can form stable ruthenium complexes, which exhibit potential biological activity. For instance, complexes derived from this compound have shown promise in catalyzing reactions relevant to drug synthesis .

- Interaction with Amino Acid Transporters : Studies have explored the interaction of metal complexes containing this ligand with L-type amino acid transporters, which play a critical role in cancer cell metabolism. The ability to modulate these transporters could lead to novel therapeutic strategies against cancer .

Comparison of Ligands

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| 2,6-Bis(diphenylphosphino)methylpyridine | Contains phenyl groups instead of tert-butyl | Different electronic properties due to phenyl groups |

| 2,6-Bis((di-isopropylphosphino)methyl)pyridine | Similar structure but different alkyl groups | Varies in steric hindrance and electronic effects |

| 2,6-Bis(trimethylphosphino)methylpyridine | Contains trimethyl groups | Less sterically hindered compared to di-tert-butyl |

常见问题

Q. What are the established synthetic routes for preparing 2,6-Bis((di-tert-butylphosphino)methyl)pyridine and its metal complexes?

- Methodological Answer : The ligand is synthesized via sequential alkylation and phosphine functionalization. A common approach involves reacting 2,6-bis(bromomethyl)pyridine with di-tert-butylphosphine under inert conditions. For metal complexes (e.g., palladium), the ligand is typically combined with metal precursors (e.g., Pd(CF₃COO)₂) in aprotic solvents like dichloromethane, followed by reflux and crystallization. Steric hindrance from tert-butyl groups necessitates prolonged reaction times and rigorous exclusion of oxygen/water to prevent phosphine oxidation .

Q. What spectroscopic and crystallographic methods are essential for characterizing this ligand and its complexes?

- Methodological Answer :

- X-ray crystallography : Critical for confirming ligand geometry and metal coordination modes. For example, distorted octahedral geometries in palladium complexes are resolved via single-crystal studies (R factor: 0.041; data-to-parameter ratio: 16.0) .

- NMR spectroscopy : ¹H/³¹P NMR identifies ligand proton environments and phosphorus-metal bonding. Broadened ³¹P signals may indicate dynamic behavior in solution.

- IR spectroscopy : Detects shifts in pyridine ring vibrations upon metal coordination.

- ESI-MS : Validates complex stoichiometry, e.g., [Au(L)Cl₂]⁺[AuCl₂]⁻ in selone analogs .

Q. What are the primary applications of this ligand in coordination chemistry?

- Methodological Answer : The ligand’s rigid pyridine backbone and strong σ-donor phosphine groups stabilize high-valent metal centers. Applications include:

- Catalysis : Palladium complexes for C–C coupling reactions (e.g., Suzuki-Miyaura), where tert-butyl groups enhance steric protection against catalyst deactivation .

- Sensor design : Analogous pyridine-based ligands (e.g., 2,6-bis(benzimidazolyl)pyridine) show selective fluorescence responses to analytes like aniline, suggesting potential for tunable sensing platforms .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence catalytic performance in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The tert-butyl groups create a bulky coordination sphere, reducing unwanted side reactions (e.g., β-hydride elimination) but may slow substrate access. Computational modeling (DFT) can quantify steric parameters (e.g., %VBur).

- Electronic effects : Phosphine donors increase electron density at the metal center, accelerating oxidative addition steps. Cyclic voltammetry (CV) studies on analogous complexes (e.g., [Ru(dtbbpy)₃]²⁺) reveal correlations between ligand electronics and redox potentials .

- Case study : Pd complexes of this ligand exhibit higher turnover numbers in aryl chloride activations compared to less bulky analogs .

Q. What challenges arise in interpreting NMR data for phosphorus-containing ligands, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : ³¹P-³¹P coupling (e.g., J₃₁P-P ~200 Hz) complicates signal splitting. Use decoupling techniques or low-temperature NMR to slow dynamic exchange.

- Challenge 2 : Paramagnetic broadening in metal complexes. Employ diamagnetic analogs (e.g., Ni⁰ or Pt²⁺) for clearer spectra.

- Validation : Cross-reference with X-ray data to confirm spin states and coordination symmetry .

Q. How can conflicting crystallographic and spectroscopic data for metal-ligand bond lengths be resolved?

- Methodological Answer :

- Step 1 : Compare X-ray bond lengths (e.g., Pd–P = 2.28–2.32 Å ) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects.

- Step 2 : Use EXAFS spectroscopy to probe bond distances in solution, complementing solid-state data.

- Step 3 : Analyze temperature-dependent UV-vis spectra for ligand-field strength correlations.

Q. What strategies improve the ligand’s stability under oxidative conditions?

- Methodological Answer :

- Phosphine modification : Replace tert-butyl groups with electron-withdrawing substituents (e.g., CF₃) to reduce oxidation susceptibility.

- Co-ligand design : Introduce redox-active co-ligands (e.g., bipyridines) to stabilize metal centers.

- Encapsulation : Embed complexes in MOFs or polymers to limit oxygen/water access. Analogous selone ligands show enhanced stability via π-backbonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。